molecular formula C11H13ClO2S B8711867 ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate

ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate

Cat. No.: B8711867
M. Wt: 244.74 g/mol
InChI Key: ZGBDVORHHFOJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate is an organic compound that features a chloro group, a methylsulfanyl group, and an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate typically involves the esterification of Chloro-(4-methylsulfanyl-phenyl)-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Substituted phenyl acetic acid ethyl esters.

Scientific Research Applications

ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    Chloro-(4-methylsulfanyl-phenyl)-acetic acid: The parent acid form of the ester.

    Chloro-(4-methylsulfanyl-phenyl)-methanol: A related compound with a hydroxyl group instead of the acetic acid ethyl ester moiety.

    4-Methylsulfanyl-phenylacetic acid ethyl ester: Lacks the chloro group.

Uniqueness: ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate is unique due to the presence of both the chloro and methylsulfanyl groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate

InChI

InChI=1S/C11H13ClO2S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3

InChI Key

ZGBDVORHHFOJAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)SC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the hydroxy-(4-methylsulfanyl-phenyl)-acetic acid ethyl ester of Step 2 (1.0 eq) in CH2Cl2 (0.2M) was added SOCl2 (5 eq). The resulting mixture was stirred at room temperature for 12 h, poured in saturated aqueous NH4Cl and extracted with Et2O (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 9.5:0.5) afforded the desired compound as a yellow solid.
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